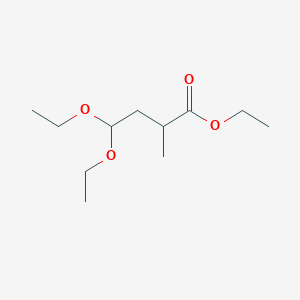![molecular formula C9H11ClO3S B2794920 [3-Chloro-5-(ethanesulfonyl)phenyl]methanol CAS No. 1566400-39-2](/img/structure/B2794920.png)
[3-Chloro-5-(ethanesulfonyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-Chloro-5-(ethanesulfonyl)phenyl]methanol” is a research chemical with the CAS number 1566400-39-2 . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of “[3-Chloro-5-(ethanesulfonyl)phenyl]methanol” is C9H11ClO3S . Its molecular weight is 234.7 g/mol . The SMILES representation is CCS(=O)(=O)C1=CC(=CC(=C1)CO)Cl .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Studies on similar compounds highlight the versatility of chloro- and sulfonyl-functionalized phenyl methanols in organic synthesis. For example, the synthesis of protected allylic amines from allylic phenyl selenides using chloramine T in methanol showcases the utility of methanol as a solvent and reactant in facilitating transformations under mild conditions (Fankhauser, Peevey, & Hopkins, 1984). Moreover, the use of methanol as both a C1 synthon and hydrogen source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst, demonstrates the potential for efficient and green synthetic routes (Sarki et al., 2021).
Molecular Structure and Tautomeric Transformations
Research on derivatives of 1-phenyl-3-methylpyrazol-2-in-5-thione crystallized from methanol illustrates the importance of solvents in stabilizing specific tautomeric forms, highlighting the intricate balance between molecular structure and solvent interactions (Chmutova et al., 2001).
Enzymatic Reactions and Methanol Utilization
The role of methanol in enzymatic reactions, as demonstrated by its involvement in methanogenesis from methanol by Methanosarcina barkeri, underscores the biochemical relevance of methanol and related compounds in microbial metabolic pathways (van der Meijden et al., 1983).
Lipid Dynamics and Biological Membranes
The impact of methanol on lipid dynamics, particularly on the acceleration of DMPC flip-flop and transfer, provides insights into the effects of solvents on membrane properties and functions. This research highlights the complexity of biological systems and the influence of small molecules on biophysical processes (Nguyen et al., 2019).
Propriétés
IUPAC Name |
(3-chloro-5-ethylsulfonylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-2-14(12,13)9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPIPZLVUACVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC(=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-5-(ethanesulfonyl)phenyl]methanol | |
CAS RN |
1566400-39-2 |
Source


|
| Record name | [3-chloro-5-(ethanesulfonyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2794845.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2794857.png)
![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)